Propentofylline
Overview
Description
Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects . It inhibits both phosphodiesterase and adenosine uptake . It has been investigated for use in the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .Chemical Reactions Analysis
Propentofylline is known to block both the apoptotic features induced by β42 and further induce an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .Physical And Chemical Properties Analysis
The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .Scientific Research Applications
Neuroprotective Effects in Dementia
Propentofylline, a glial cell modulator, has shown promise in interfering with neuroinflammatory processes linked to Alzheimer’s disease (AD) and vascular dementia (VaD). Studies have indicated its efficacy in these dementia subtypes, suggesting it may affect the underlying disease process rather than just providing symptomatic relief. In clinical trials, propentofylline demonstrated consistent improvements in cognitive and global functions for patients with AD and VaD (Kittner, Deyn, & Erkinjuntti, 2000); (Rother, Erkinjuntti, Roessner, Kittner, Marcusson, & Karlsson, 1998).
Alleviation of Chronic Pain and Neuroprotection
Propentofylline exhibits neuroprotective, antiproliferative, and anti-inflammatory effects. It has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain. This indicates its potential as a therapeutic agent for chronic pain treatment, including neuropathic pain (Sweitzer & De Leo, 2011).
Modulation of Adenosine Transport and Receptor Activity
Propentofylline acts as an adenosine transport inhibitor and adenosine receptor antagonist. It alters purine metabolism, which may be beneficial for cell damage after ischemia. This change in purine metabolism indicates a potentially beneficial behavior of propentofylline (Fredholm, Lindström, & Wallman-Johansson, 1994).
Effects on Glial Cells and Microglia
Propentofylline has an impact on microglial proliferation, suggesting that its neuroprotection is partially due to direct effects on microglia. It inhibits microglial proliferation, which plays a role in neuronal damage (Si, Nakamura, Schubert, Rudolphi, & Kataoka, 1996).
Impact on Learning and Memory Deficits
Propentofylline has shown effects in improving learning and memory deficits in animal models, especially in conditions like Alzheimer's disease. This indicates its potential for treating cognitive impairments associated with neurodegenerative diseases (Yamada, Tanaka, Senzaki, Kameyama, & Nabeshima, 1998).
Modulation of
Inflammatory ResponsesPropentofylline has been observed to reduce polymorphonuclear leukocyte recruitment in vivo, which is related to its action on adenosine A2A receptors. This suggests its role in modulating inflammatory responses, potentially beneficial in conditions like acute peritonitis (Zhang, Raud, Hedqvist, & Fredholm, 1996).
Stimulation of Nerve Growth Factor Synthesis
Propentofylline has been shown to stimulate nerve growth factor (NGF) synthesis/secretion in cultured mouse astroglial cells. This action contributes to its neuroprotective effects, as NGF is a vital neurotrophic molecule for maintaining neuronal activities (Ichizo, Furukawa, & Shoei, 1990).
Impact on Brain Metabolism in Ischemic Stroke
In a study on patients with acute ischemic stroke, propentofylline increased regional brain glucose metabolism, indicating its potential use in acute human stroke (Huber, Kittner, Hojer, Fink, Neveling, & Heiss, 1993).
Antidepressant Effects via Neuroinflammatory Pathways
Propentofylline has demonstrated effectiveness in preventing sickness behavior and depressive-like behavior induced by lipopolysaccharide in rats, implicating its potential as an antidepressant treatment via neuroinflammatory pathways (Moraes, Galvão, Cabral, Coelho, Queiroz-Hazarbassanov, Martins, Bondan, Bernardi, & Kirsten, 2017).
Safety And Hazards
Future Directions
Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . Future research directions include exploring its potential therapeutic use for the treatment of chronic pain and its ability to improve thiol-based antioxidant defenses in the rat brainstem .
properties
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOQRRFDPXAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045189 | |
Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system. | |
Record name | Propentofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Propentofylline | |
CAS RN |
55242-55-2 | |
Record name | Propentofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propentofylline [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propentofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | propentofylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPENTOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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